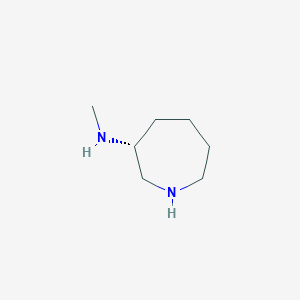
(R)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which include a fluorine atom and an aminoethyl group attached to a benzoic acid core. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of a biocatalyst, such as omega-transaminase, which provides high-efficiency selectivity and improves the chiral purity of the product . The reaction conditions often include a vacuum system maintained at -0.03 to -0.06 Mpa and a temperature range of 25-35°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Post-treatment steps such as acid-alkali extraction, concentration, and crystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include imines, nitriles, primary amines, and various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Mécanisme D'action
The mechanism of action of ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The presence of the fluorine atom enhances its binding affinity and stability, making it a potent modulator of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluoroaniline
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
Uniqueness
Compared to similar compounds, ®-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
Clé InChI |
OPUFAKBWCGAKGX-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)C(=O)O)F)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)













